molecular formula C8H8Cl2O3S B2968404 4,5-Dichloro-3-propoxythiophene-2-carboxylic acid CAS No. 1708079-53-1

4,5-Dichloro-3-propoxythiophene-2-carboxylic acid

Cat. No.: B2968404
CAS No.: 1708079-53-1
M. Wt: 255.11
InChI Key: JNMLIGYBZRYDNR-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-propoxythiophene-2-carboxylic acid is a chemical compound with the molecular formula C8H8Cl2O3S and a molecular weight of 255.12 g/mol It is characterized by the presence of a thiophene ring substituted with chlorine atoms and a propoxy group, along with a carboxylic acid functional group

Preparation Methods

The synthesis of 4,5-Dichloro-3-propoxythiophene-2-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4,5-Dichloro-3-propoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-Dichloro-3-propoxythiophene-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-propoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4,5-Dichloro-3-propoxythiophene-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,5-dichloro-3-propoxythiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c1-2-3-13-5-4(9)7(10)14-6(5)8(11)12/h2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMLIGYBZRYDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(SC(=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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